4-Methoxybenzothiazole-2-carboxaldehyde
Description
4-Methoxybenzothiazole-2-carboxaldehyde is a benzothiazole derivative featuring a methoxy group at the 4-position and an aldehyde functional group at the 2-position of the benzothiazole ring. Benzothiazoles are heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The aldehyde group in this compound makes it a versatile intermediate for synthesizing Schiff bases, coordination complexes, and bioactive molecules. Its methoxy substituent enhances electron density in the aromatic system, influencing reactivity and interaction with biological targets .
Properties
IUPAC Name |
4-methoxy-1,3-benzothiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-6-3-2-4-7-9(6)10-8(5-11)13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQJVWWHGVMOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzothiazole-2-carboxaldehyde typically involves the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions in solvents such as ethanol or methanol. The reaction mechanism involves the formation of an imine intermediate, which subsequently cyclizes to form the benzothiazole ring.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzothiazole-2-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Methoxybenzothiazole-2-carboxylic acid.
Reduction: 4-Methoxybenzothiazole-2-methanol.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxybenzothiazole-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives, which are valuable in organic synthesis and material science.
Biology: The compound and its derivatives have shown potential as bioactive molecules with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated that benzothiazole derivatives can act as enzyme inhibitors, making them potential candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-Methoxybenzothiazole-2-carboxaldehyde largely depends on its interaction with biological targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The compound can inhibit enzyme activity by binding to the active site or interacting with cofactors, thereby disrupting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the benzothiazole ring significantly impacts chemical behavior. For example:
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () replaces the aldehyde with a 4-methoxyphenyl group and introduces chlorine at the 5-position. The chlorine atom increases lipophilicity and electron-withdrawing effects, contrasting with the electron-donating methoxy group in 4-Methoxybenzothiazole-2-carboxaldehyde. This alters reactivity in nucleophilic substitutions and biological target binding .
- 4-Methoxy-2-methylbenzo[d]thiazole-6-carboxylic acid () substitutes the aldehyde with a methyl group (2-position) and a carboxylic acid (6-position). The carboxylic acid introduces strong polarity and hydrogen-bonding capacity, diverging from the aldehyde’s electrophilic character .
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Functional Group | Key Property Influence |
|---|---|---|---|
| This compound | 4-OCH₃, 2-CHO | Aldehyde | Electrophilic, versatile in synthesis |
| 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole | 5-Cl, 2-(4-OCH₃-Ph) | Aryl, Chlorine | Enhanced lipophilicity, bioactivity |
| 4-Methoxy-2-methylbenzo[d]thiazole-6-carboxylic acid | 2-CH₃, 6-COOH | Carboxylic acid | High polarity, acidic solubility |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
